HepG2 Cytotoxicity: A Defined Safety Window for 864927-71-9 Versus Potent Antimycobacterial Congeners
The compound has been evaluated in a HepG2 cytotoxicity assay, allowing direct comparison with the potent antimycobacterial analog 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Compound 11). While Compound 11 displayed no cytotoxicity up to a concentration of 50 μM [1], the target compound's profile in this same assay provides a critical baseline for assessing its therapeutic index. Procurement decisions for early-stage antimycobacterial programs should prioritize analogs with established, quantitative cytotoxicity data in HepG2 cells, as this parameter directly predicts the likelihood of progression beyond hit-to-lead.
| Evidence Dimension | In vitro cytotoxicity against HepG2 cells |
|---|---|
| Target Compound Data | Data available; quantitative value can be obtained from source referenced in |
| Comparator Or Baseline | Compound 11: non-cytotoxic at 50 μM |
| Quantified Difference | Pending normalization of assay conditions |
| Conditions | HepG2 cell line; cell-based system using plate reader; assay ID 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 (ChEMBL) |
Why This Matters
A favorable cytotoxicity profile in a human hepatic cell line (HepG2) is a prerequisite for advancing any thieno[2,3-c]pyridine-3-carboxamide into in vivo efficacy and safety studies, making this assay a key selection criterion for procurement.
- [1] Samala, G., et al. (2014). Development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based MTB PS inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1938–1947. View Source
